molecular formula C18H17F2N3O2 B12671100 2,3-Butanediol, 2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- CAS No. 107679-98-1

2,3-Butanediol, 2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-

Cat. No.: B12671100
CAS No.: 107679-98-1
M. Wt: 345.3 g/mol
InChI Key: WYZBSOZDBDRPSQ-MSOLQXFVSA-N
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Description

2,3-Butanediol, 2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of fluorophenyl groups and a triazole ring in its structure suggests potential biological activity and utility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Butanediol, 2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Introduction of fluorophenyl groups: This step may involve nucleophilic aromatic substitution reactions.

    Formation of the butanediol backbone: This can be synthesized through aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions could lead to the formation of alcohols or amines.

    Substitution: The fluorophenyl groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. The fluorophenyl groups may enhance binding affinity and specificity.

Medicine

Medicinally, compounds with triazole rings are explored for their antifungal, antibacterial, and anticancer properties. The specific compound could be investigated for similar therapeutic applications.

Industry

In industry, such compounds might be used in the development of new materials, including polymers and coatings, due to their stability and functional properties.

Mechanism of Action

The mechanism of action for compounds like 2,3-Butanediol, 2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- often involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions or form hydrogen bonds, while the fluorophenyl groups may enhance hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and are known for their diverse biological activities.

    Fluorophenyl compounds: Compounds with fluorophenyl groups are often studied for their enhanced binding properties and stability.

Uniqueness

The uniqueness of 2,3-Butanediol, 2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- lies in its specific combination of functional groups, which may confer unique biological and chemical properties

Properties

CAS No.

107679-98-1

Molecular Formula

C18H17F2N3O2

Molecular Weight

345.3 g/mol

IUPAC Name

(2R,3R)-2,3-bis(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

InChI

InChI=1S/C18H17F2N3O2/c1-17(24,13-2-6-15(19)7-3-13)18(25,10-23-12-21-11-22-23)14-4-8-16(20)9-5-14/h2-9,11-12,24-25H,10H2,1H3/t17-,18+/m1/s1

InChI Key

WYZBSOZDBDRPSQ-MSOLQXFVSA-N

Isomeric SMILES

C[C@@](C1=CC=C(C=C1)F)([C@](CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O

Origin of Product

United States

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